Cas no 1492936-09-0 (Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)-)

Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)-
- n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine
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- Inchi: 1S/C12H25NO/c1-11(2)9-13-10-12(5-4-6-12)7-8-14-3/h11,13H,4-10H2,1-3H3
- InChI Key: YJQAZQNSSPKJIX-UHFFFAOYSA-N
- SMILES: C1(CCOC)(CNCC(C)C)CCC1
Experimental Properties
- Density: 0.881±0.06 g/cm3(Predicted)
- Boiling Point: 247.3±13.0 °C(Predicted)
- pka: 10.62±0.30(Predicted)
Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800527-2.5g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-800527-10.0g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-800527-0.1g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-800527-0.05g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-800527-0.5g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-800527-0.25g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-800527-1.0g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-800527-5.0g |
{[1-(2-methoxyethyl)cyclobutyl]methyl}(2-methylpropyl)amine |
1492936-09-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 |
Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)- Related Literature
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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4. Caper tea
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl)-
Introduction to Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) and Its Applications in Modern Chemical Research
Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl), a complex organic compound with the CAS number 1492936-09-0, has garnered significant attention in the field of chemical and pharmaceutical research. This highly specialized molecule represents a fascinating intersection of structural complexity and functional diversity, making it a subject of intense study for researchers aiming to develop novel therapeutic agents and advanced materials.
The molecular structure of Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) features a cyclobutane core, which is a four-membered aromatic ring, attached to an amine functional group. This unique arrangement imparts distinct chemical properties that make it particularly useful in various applications. The presence of both 2-methoxyethyl and 2-methylpropyl substituents further enhances its reactivity and potential utility in synthetic chemistry.
In recent years, the study of such structurally intricate compounds has seen remarkable advancements, driven by the growing demand for innovative solutions in drug discovery and material science. The cyclobutane moiety, in particular, has been identified as a key structural motif in several biologically active molecules, offering advantages such as improved metabolic stability and enhanced binding affinity to target proteins.
One of the most compelling aspects of Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) is its potential as a building block for more complex molecules. Researchers have leveraged its unique reactivity to develop novel synthetic pathways that could lead to the creation of new pharmaceuticals with improved efficacy and reduced side effects. The compound's ability to undergo various chemical transformations makes it an invaluable asset in the chemist's toolkit.
Recent studies have highlighted the role of Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) in the development of targeted therapies for various diseases. For instance, its derivatives have been explored as potential inhibitors of enzymes involved in cancer progression. The cyclobutane ring's rigidity provides a stable scaffold that can be fine-tuned to optimize interactions with biological targets, making it an attractive candidate for drug design.
The pharmaceutical industry has been particularly interested in this compound due to its potential as an intermediate in the synthesis of more complex drugs. Its structural features allow for modifications that can enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These attributes are crucial for developing drugs that are both effective and safe for clinical use.
Beyond pharmaceutical applications, Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) has also shown promise in other areas of chemical research. Its unique properties make it suitable for use in polymer chemistry, where it can contribute to the development of novel materials with enhanced mechanical strength and thermal stability. Additionally, its reactivity allows for the creation of functionalized surfaces that could be used in nanotechnology and advanced material science.
The synthesis of Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and selectivity is paramount to ensure high yields and purity. However, recent advances in catalytic methods have made it possible to access this compound more efficiently than ever before. These advancements have opened up new avenues for research and development in the field.
In conclusion, Cyclobutanemethanamine, 1-(2-methoxyethyl)-N-(2-methylpropyl) (CAS no. 1492936-09-0) is a remarkable compound with a wide range of potential applications. Its unique structural features make it an invaluable tool for researchers working on drug discovery, material science, and beyond. As our understanding of its properties continues to grow, so too will its impact on modern chemical research.
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